molecular formula C14H10ClNO4 B5789141 4-chlorophenyl 2-methyl-3-nitrobenzoate

4-chlorophenyl 2-methyl-3-nitrobenzoate

Cat. No. B5789141
M. Wt: 291.68 g/mol
InChI Key: YBTQJYNGPDSNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chlorobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-methyl-3-nitrobenzoate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorophenyl 2-methyl-3-nitrobenzoate has various biochemical and physiological effects on the body. These effects include anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have potential anticancer properties, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chlorophenyl 2-methyl-3-nitrobenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound is readily available and can be easily obtained from commercial sources. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can pose a risk to researchers working with it.

Future Directions

There are many potential future directions for research involving 4-chlorophenyl 2-methyl-3-nitrobenzoate. Some potential areas of research include further studies on its mechanism of action, as well as its potential applications in the field of medicinal chemistry. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop appropriate safety measures for researchers working with it.

Synthesis Methods

The synthesis of 4-chlorophenyl 2-methyl-3-nitrobenzoate involves the reaction of 4-chlorobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, where the carboxylic acid group of 4-chlorobenzoic acid reacts with the acyl chloride group of 2-methyl-3-nitrobenzoyl chloride, resulting in the formation of the desired product.

Scientific Research Applications

4-chlorophenyl 2-methyl-3-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

(4-chlorophenyl) 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTQJYNGPDSNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl) 2-methyl-3-nitrobenzoate

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